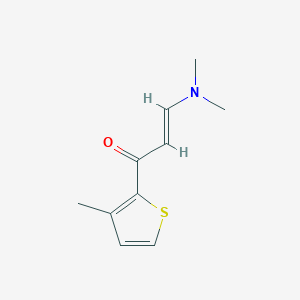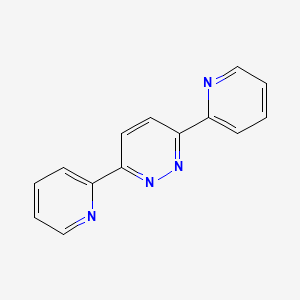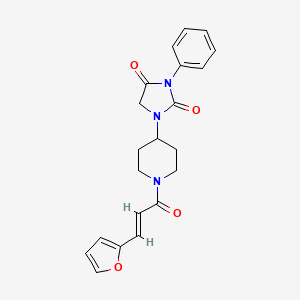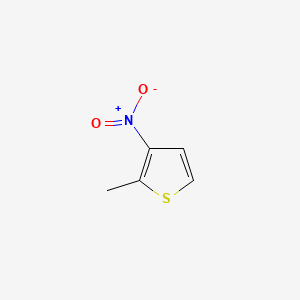
3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 3-DMA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of effects, including a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystal Properties :
- This compound has been analyzed for its crystal structure and properties. Molecules of this compound link through hydrogen bonds, forming inversion dimers and stacking along the c-axis through C-H⋯π interactions (Ghorab et al., 2012).
Synthesis of Heterocyclic Systems :
- It has been used in the synthesis of various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and pyrido[1,2-a]pyridin-4-ones (Selič et al., 1997).
Antileukemia Activity :
- Compounds derived from this molecule have been investigated for their antileukemia activity, particularly the thiosemicarbazide derivatives (Popuşoi et al., 2014).
Preparation and Reactivity Studies :
- The preparation, structure, and reactivity of derivatives of this compound have been explored, providing insights into its potential applications in synthetic chemistry (Koch et al., 1990).
Development of Fluorescent Probes :
- This compound has been incorporated into the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014).
Proton Acceptance in Hydrogen Bonds :
- Its carbonyl units, due to the electron-donating effects of terminal dimethylamino groups, serve as excellent proton acceptors, forming intra- and intermolecular hydrogen bonds (Pleier et al., 2003).
Structural Elucidation and Hirshfeld Surface Analysis :
- The compound has been characterized by spectroscopic techniques and confirmed by X-ray diffraction, with a focus on analyzing intermolecular interactions in its crystal structure (Shivalingegowda et al., 2017).
Chemosensor Development :
- It has been used in the development of chemosensors for the detection of metal ions like Fe+3, demonstrating its potential in analytical chemistry (Singh et al., 2014).
Nonlinear Optical Properties :
- Derivatives of this compound have been investigated for their nonlinear optical properties, suggesting their potential use in optical device applications (Rahulan et al., 2014).
Synthesis of Biologically Active Compounds :
- It serves as an important intermediate in the synthesis of various biologically active compounds, including those with potential anticancer properties (Zou et al., 2018).
Synthesis of Novel Heterocycles :
- The compound has been utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility in organic synthesis (Darweesh et al., 2016).
Mechanistic Analysis in Cycloaddition Reactions :
- Its derivatives have been studied for their mechanisms and regioselectivity in 1,3-dipolar cycloaddition reactions, highlighting its significance in understanding reaction dynamics (Moeinpour & Khojastehnezhad, 2015).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPADGKZEMJAKN-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)



![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

